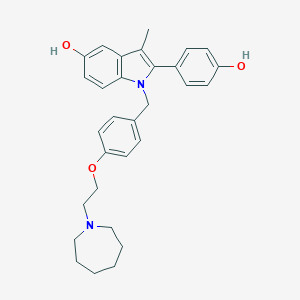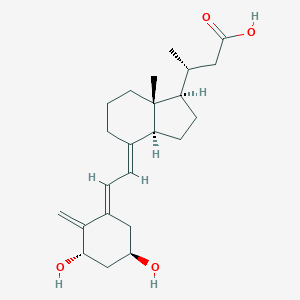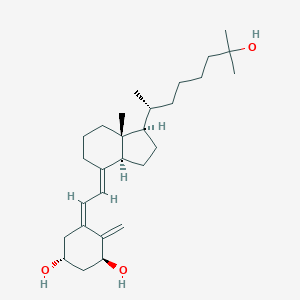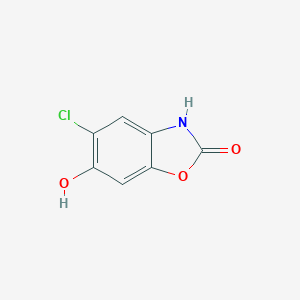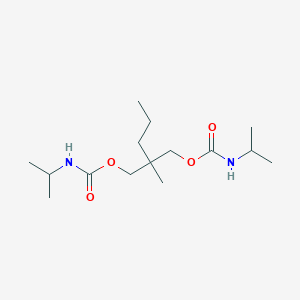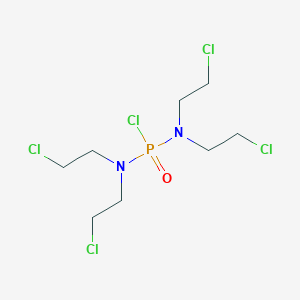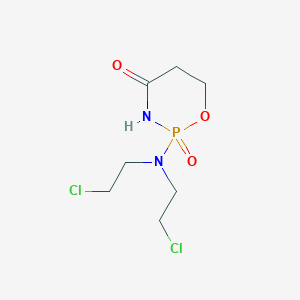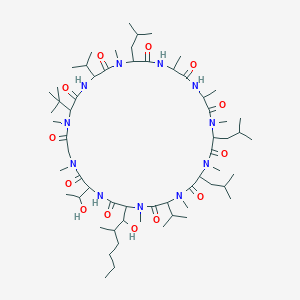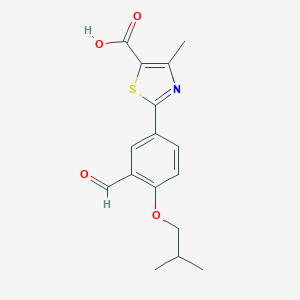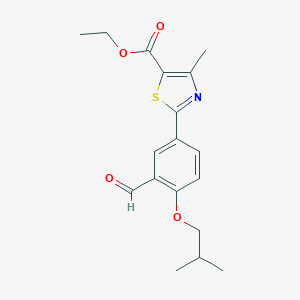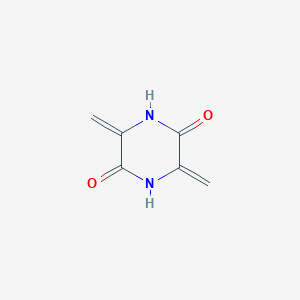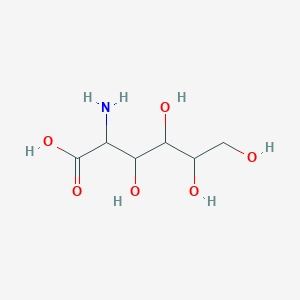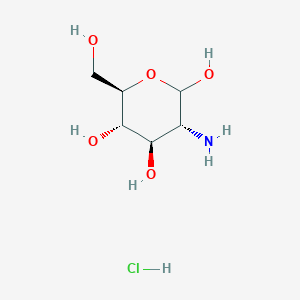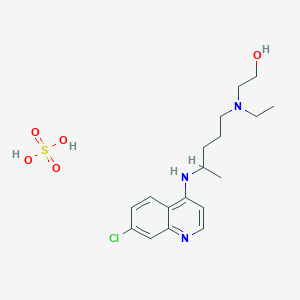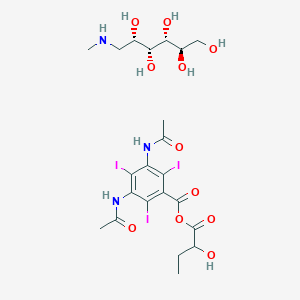
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol are two compounds that have been extensively studied in scientific research. These compounds have shown great potential in various fields, including medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, such as 4′,6′-diacetamido-4′,6′-dideoxycellobiose hexa-acetate, which is derived from lactose. This process involves complex reactions including debenzoylation, catalytic reduction, and acetylation (Bhatt, Hough & Richardson, 1975).
Biochemical Studies
- Metabolic Behavior Analysis : Studies on triiodobenzoic acid derivatives, closely related to 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate, have been conducted to understand their metabolic behavior due to concerns about mutagenicity and cytotoxicity. These studies involve the use of iodine-131 labeled compounds and investigate drug retention and metabolic transformation in biological systems (Weiss et al., 1981).
Physical Properties Analysis
- Density and Viscosity Measurements : Research into the physical properties of sugar alcohol aqueous solutions, including those containing (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol, is significant. Such studies provide insights into the non-linear relationships between temperature, concentration, and the physical properties of these solutions (Zhu, Ma & Zhou, 2010).
Medicinal Chemistry and Drug Development
- Potential Alzheimer's Disease Treatment : The development of compounds like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, which exhibits inhibitory selectivity against histone deacetylase and shows promise in Alzheimer's disease treatment, involves complex synthetic pathways that may use derivatives of the specified chemicals. These compounds are studied for their potential to reduce phosphorylation and aggregation of tau proteins, key factors in Alzheimer's disease (Lee et al., 2018).
Propiedades
Número CAS |
19080-45-6 |
|---|---|
Nombre del producto |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
Fórmula molecular |
C22H32I3N3O11 |
Peso molecular |
895.2 g/mol |
Nombre IUPAC |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H15I3N2O6.C7H17NO5/c1-4-7(23)14(24)26-15(25)8-9(16)12(19-5(2)21)11(18)13(10(8)17)20-6(3)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h7,23H,4H2,1-3H3,(H,19,21)(H,20,22);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clave InChI |
PIBRPEIQGVSVLG-WZTVWXICSA-N |
SMILES isomérico |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
SMILES canónico |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
Apariencia |
Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S )-6-methylaminohexane-1,2,3,4,5-pentol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



